molecular formula C13H21NO4 B602374 Deterenol acetate CAS No. 1644449-83-1

Deterenol acetate

Katalognummer: B602374
CAS-Nummer: 1644449-83-1
Molekulargewicht: 255.314
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deterenol acetate is an impurity of Deterenol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAISLPMVAAADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644449-83-1
Record name Deterenol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DETERENOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action of Deterenol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Deterenol acetate (also known as N-isopropylnorsynephrine or Isopropyloctopamine ) is a synthetic beta-adrenergic agonist. Structurally, it is the N-isopropyl derivative of octopamine (norsynephrine). While it shares structural homology with the endogenous neurotransmitter norepinephrine and the pharmaceutical agent isoprenaline (isoproterenol), it acts as a potent sympathomimetic agent with distinct lipolytic and hemodynamic properties.

This guide details the molecular mechanism of action, focusing on its interaction with


-adrenergic receptors (

-ARs), the downstream G-protein coupled receptor (GPCR) signaling cascade, and the experimental protocols required to validate its pharmacological profile.
Structural Pharmacology

The "acetate" designation refers to the salt form utilized to enhance solubility and bioavailability in aqueous formulations. The pharmacophore—the active moiety—is the N-isopropylnorsynephrine cation.

PropertyDescription
Chemical Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol acetate
Key Structural Feature N-isopropyl group : Increases lipophilicity and steric bulk at the amine, conferring resistance to Monoamine Oxidase (MAO) degradation and enhancing

-AR selectivity over

-ARs.
Homology Isoprenaline : Deterenol lacks the 3-hydroxyl group on the benzene ring (it is a phenol, not a catechol), reducing its potency compared to isoprenaline but increasing its metabolic stability.
Target Class G-Protein Coupled Receptor (GPCR) Agonist

Molecular Mechanism of Action[2]

The primary mechanism of Deterenol is the agonism of


-adrenergic receptors  (

,

, and potentially

). Unlike synephrine, which acts as a partial agonist with lower efficacy, Deterenol exhibits robust agonist activity, particularly in lipolytic pathways.
The GPCR Signaling Cascade

Upon binding to the orthosteric site of the


-AR, Deterenol induces a conformational change in the receptor, triggering the following cascade:
  • Receptor Activation: The ligand-bound

    
    -AR acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric 
    
    
    
    protein.
  • G-Protein Dissociation: GDP is exchanged for GTP on the

    
     subunit, causing it to dissociate from the 
    
    
    
    dimer.
  • Effector Activation: The active

    
    -GTP complex binds to and activates Adenylyl Cyclase (AC)  (specifically isoforms AC5 and AC6 in cardiac tissue; AC3 in adipose).
    
  • Second Messenger Synthesis: Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

Downstream Physiological Outputs
  • Adipose Tissue (Lipolysis): PKA phosphorylates Perilipin A and Hormone-Sensitive Lipase (HSL) . This exposes the lipid droplet and catalyzes the hydrolysis of triglycerides into glycerol and free fatty acids (FFAs).

  • Cardiac Tissue (Inotropy/Chronotropy): PKA phosphorylates L-type Calcium Channels (

    
    ) and phospholamban, increasing intracellular 
    
    
    
    influx and sarcoplasmic reticulum uptake. This results in increased heart rate (chronotropy) and contractile force (inotropy).
Visualization: Beta-Adrenergic Signaling Pathway

BetaAdrenergicPath Deterenol This compound (Ligand) BetaAR Beta-Adrenergic Receptor (GPCR) Deterenol->BetaAR Binding Gs Gs Protein (Heterotrimeric) BetaAR->Gs Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (2nd Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Phosphorylation (Adipocytes) CaChan L-Type Ca2+ Channels PKA->CaChan Phosphorylation (Cardiomyocytes) Lipolysis LIPOLYSIS (FFA Release) HSL->Lipolysis Inotropy POSITIVE INOTROPY (Cardiac Contraction) CaChan->Inotropy

Figure 1: The signal transduction pathway of this compound via Gs-coupled Beta-Adrenergic Receptors.

Experimental Characterization Protocols

To scientifically validate the mechanism of action of Deterenol, one cannot rely solely on structural inference. The following protocols are designed to determine Binding Affinity (


)  and Functional Efficacy (

)
.
Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of Deterenol for 

vs.

receptors.
  • Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells to express human

    
    -AR or 
    
    
    
    -AR. Homogenize and harvest membranes.
  • Tracer Selection: Use

    
    -CGP12177 (a high-affinity beta-antagonist) as the radioligand.
    
  • Incubation:

    • Prepare 96-well plates with membrane suspension (

      
      /well).
      
    • Add fixed concentration of

      
      -CGP12177 (
      
      
      
      ).
    • Add increasing concentrations of This compound (

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Harvest onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[Deterenol]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Lipolysis Assay (Glycerol Release)

Objective: Confirm functional agonism in relevant tissue (adipocytes).

  • Isolation: Isolate adipocytes from rat epididymal fat pads via collagenase digestion.

  • Treatment:

    • Control: Buffer only.

    • Positive Control: Isoprenaline (

      
      ).
      
    • Experimental: this compound (

      
      ).
      
  • Incubation: Incubate cells for 90 minutes at 37°C in Krebs-Ringer buffer.

  • Quantification: Collect supernatant. Assay for glycerol content using a colorimetric enzymatic assay (GPO-Trinder method).

  • Validation: Efficacy is expressed as a percentage of the Isoprenaline maximal response. Note: Mercader et al. (2011) demonstrated Deterenol achieves >60% of Isoprenaline's max effect, significantly higher than synephrine.

Visualization: Experimental Workflow

ExpWorkflow Step1 1. Cell/Tissue Isolation Step2 2. Treatment (Deterenol Titration) Step1->Step2 Step3 3. Incubation (90 min @ 37C) Step2->Step3 Step4 4. Supernatant Collection Step3->Step4 Step5 5. Colorimetric Analysis (Glycerol) Step4->Step5

Figure 2: Workflow for Ex Vivo Lipolysis Assay to determine functional potency of Deterenol.

Safety & Toxicology Profile

While Deterenol acts mechanistically as a beta-agonist, its safety profile is compromised by its lack of specificity and regulation.

  • Adverse Events: Clinical data links Deterenol-containing supplements to adverse cardiovascular events, including tachycardia, hypertension, and cardiac arrest.

  • Cocktail Effect: It is frequently found in combination with other stimulants (e.g., BMPEA, octodrine), creating a synergistic sympathomimetic toxicity that exceeds the risk of the individual components.

  • Regulatory Status: Deterenol is not approved by the FDA for use in dietary supplements or prescription drugs in the USA.[1][2][3] It is considered an adulterant.

Comparative Efficacy Data (Human Adipocytes)
CompoundRelative Lipolytic Efficacy (% of Isoprenaline)Receptor Selectivity
Isoprenaline 100% (Reference)Non-selective

(High Potency)
Deterenol ~60 - 70%

(Moderate Potency)
p-Synephrine ~10 - 20%Weak

, some

affinity
Octopamine < 10%Weak Adrenergic / Trace Amine

Data synthesized from Mercader et al. (2011) and structural SAR analysis.

References

  • Mercader, J., et al. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[4][5][6] Journal of Physiology and Biochemistry.

  • Cohen, P. A., et al. (2021).[2][3][6][7][8][9] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[3][6][7][8][9][10][11] Clinical Toxicology.

  • U.S. Food and Drug Administration (FDA). (2004).[7] FDA Acting on Dietary Supplements Containing Ephedrine Alkaloids.[7]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10637, Isopropyloctopamine.

Sources

Pharmacological profile of Deterenol as a beta-agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deterenol (N-isopropylnorsynephrine) is a synthetic beta-adrenergic agonist structurally distinct from endogenous catecholamines. While frequently identified in "pre-workout" and weight-loss dietary supplements, it lacks regulatory approval for oral use in the United States and the European Union.

This guide analyzes the pharmacological profile of Deterenol, focusing on its Structural Activity Relationship (SAR) relative to Isoprenaline, its G-protein coupled receptor (GPCR) signaling dynamics, and the specific experimental protocols required to assess its lipolytic and hemodynamic potency. Researchers must approach Deterenol as a high-potency experimental stimulant with a safety profile significantly different from naturally occurring alkaloids like Synephrine.

Chemical Structure & SAR Analysis

The pharmacological behavior of Deterenol is dictated by two critical structural features: the N-isopropyl substitution and the phenolic ring structure .

Comparative SAR Table
FeatureDeterenol (N-isopropylnorsynephrine)Isoprenaline (Isoproterenol)Synephrine (p-Synephrine)Pharmacological Impact
Amine Substituent IsopropylIsopropylMethylBeta-Selectivity: Bulky N-substituents (Isopropyl) increase affinity for

-receptors over

-receptors.
Ring Hydroxylation 4-OH (Phenol)3,4-di-OH (Catechol)4-OH (Phenol)Potency & Metabolism: The 3,4-dihydroxy motif (Catechol) is essential for maximal potency but confers susceptibility to COMT. Deterenol's single 4-OH reduces peak potency but confers COMT resistance.
COMT Susceptibility Resistant SusceptibleResistantHalf-Life: Lack of the 3-OH group prevents rapid methylation by Catechol-O-Methyltransferase (COMT), likely extending plasma half-life.
MAO Susceptibility ReducedPoor SubstrateSusceptibleStability: The bulky N-isopropyl group hinders access to Monoamine Oxidase (MAO) active sites compared to primary amines.

Key Insight: Deterenol effectively functions as a "metabolically stabilized" analog of Isoprenaline with reduced intrinsic efficacy but prolonged duration of action.

Pharmacodynamics: Signaling & Mechanism

Deterenol acts as a ligand for


-adrenergic receptors (

-ARs). Upon binding, it induces a conformational change that triggers the Gs-protein signaling cascade.[1]
The Lipolytic Signaling Pathway

In adipose tissue, Deterenol's activation of


 and 

receptors drives lipolysis. The pathway involves the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin.

G Deterenol Deterenol (Ligand) BetaAR Beta-Adrenergic Receptor Deterenol->BetaAR Binding Gs Gs Protein (Heterotrimeric) BetaAR->Gs GDP-GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC Activation cAMP cAMP (2nd Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation HSL Hormone Sensitive Lipase (p-HSL) PKA->HSL Phosphorylation Perilipin Perilipin A (Phosphorylated) PKA->Perilipin Phosphorylation Lipolysis Lipolysis (TAG -> Glycerol + FFA) HSL->Lipolysis Catalysis Perilipin->Lipolysis Droplet Access

Figure 1: Beta-adrenergic signaling cascade activated by Deterenol leading to lipolysis in adipocytes.

Physiological Effects
  • Metabolic (Lipolysis): Studies indicate Deterenol is a potent lipolytic agent in human adipocytes, exhibiting >60% of the maximal efficacy of Isoprenaline and significantly outperforming Synephrine [1].

  • Cardiovascular (Hemodynamics): As a

    
    -agonist, Deterenol increases heart rate (positive chronotropy) and contractility (positive inotropy). Due to 
    
    
    
    -mediated vasodilation, it may cause a widening of pulse pressure (increased systolic, decreased/stable diastolic) [2].

Experimental Methodologies

To validate the pharmacological profile of Deterenol, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro Lipolysis Assay (Human Adipocytes)

Objective: Quantify the lipolytic potency (


) of Deterenol relative to Isoprenaline.

Workflow Diagram:

Experiment Isolation Adipocyte Isolation (Collagenase Digest) Wash Wash & Suspension (Krebs-Ringer Buffer) Isolation->Wash Treatment Drug Incubation (90 min @ 37°C) Wash->Treatment Add Deterenol (1nM - 10µM) Supernatant Collect Infranatant Treatment->Supernatant Assay Glycerol Quantification (Colorimetric/Fluorometric) Supernatant->Assay Data Calculate EC50 (% of Isoprenaline Max) Assay->Data

Figure 2: Experimental workflow for quantifying lipolytic activity via glycerol release measurement.

Step-by-Step Methodology:

  • Isolation: Obtain subcutaneous adipose tissue (e.g., from elective surgery). Digest with Collagenase Type II in Krebs-Ringer bicarbonate buffer (KRBH) containing 4% BSA.

  • Preparation: Filter through nylon mesh and wash adipocytes

    
     to remove stromal vascular fraction.
    
  • Incubation:

    • Aliquot adipocytes into 24-well plates.

    • Treat with Deterenol (concentration range:

      
       to 
      
      
      
      M).
    • Controls: Negative (Buffer only), Positive (Isoprenaline

      
       M).
      
    • Incubate for 90 minutes at 37°C with gentle shaking.

  • Quantification:

    • Extract cell-free medium (infranatant).

    • Measure glycerol content using a coupled enzymatic assay (Glycerol Kinase / Glycerol Phosphate Oxidase).

    • Validation Check: The Isoprenaline control must show a >3-fold increase in glycerol over baseline for the assay to be valid.

Protocol B: In Vivo Hemodynamic Monitoring (Rat Model)

Objective: Assess the chronotropic and pressor effects.

  • Instrumentation: Anesthetize Sprague-Dawley rats (Urethane or Pentobarbital). Cannulate the carotid artery (for BP/HR) and jugular vein (for drug administration).

  • Stabilization: Allow 30 minutes for hemodynamic parameters to stabilize.

  • Dosing: Administer Deterenol as a bolus IV injection (0.1 - 10 mg/kg).

  • Data Acquisition: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously.

  • Causality Check: Pre-treatment with Propranolol (non-selective

    
    -blocker) should abolish the effects, confirming the mechanism is 
    
    
    
    -adrenergic mediated.

Safety & Toxicology Profile

Deterenol is considered an "experimental stimulant" and has been linked to adverse events in humans when consumed in supplement cocktails [3].[2]

  • Adverse Events: Nausea, vomiting, agitation, palpitations, chest pain, and cardiac arrest.[3]

  • Toxicological Context: Unlike pharmaceutical

    
    -agonists with established therapeutic windows, Deterenol's safety margin is undefined in humans. Its presence in multi-ingredient supplements complicates isolation of its specific toxicity, but its structural resistance to COMT suggests a potential for accumulation and prolonged adrenergic stress compared to natural catecholamines.
    

References

  • Mercader, J., et al. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[4] Journal of Physiology and Biochemistry.

  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol...[2][3][5]. Clinical Toxicology.[3]

  • Venkatesan, N., et al. (2021). Experimental stimulants in weight loss supplements. NSF International / Harvard Medical School Study.[3]

Sources

Navigating Chemical Nomenclature: A Strategic Guide to Deterenol Acetate Retrieval

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of pharmacological research and forensic toxicology, the retrieval of accurate safety and efficacy data is frequently obstructed by nomenclature inconsistency. This is particularly acute for Deterenol acetate , a beta-adrenergic agonist often illicitly present in "pre-workout" and weight-loss supplements.[1][2]

Because Deterenol (isopropylnorsynephrine) has never been approved for human use in the United States, it lacks a standardized, singular indexing term in major medical repositories. Instead, it exists across the literature under a fractured landscape of IUPAC names, trade names, and structural synonyms.

This guide provides a self-validating protocol for researchers to exhaustively identify data regarding this compound. It shifts the retrieval strategy from simple keyword matching to structural-based querying , ensuring that "hidden" data—indexed under obscure synonyms or salt forms—is not missed.[1]

Part 1: Chemical Identity & Structural Basis[2]

To effectively query databases, one must understand the molecule's hierarchy. Deterenol is the free base ; the acetate is the salt form often used in analytical standards or illicit formulations to improve stability/solubility.

  • Core Pharmacophore: Beta-hydroxy-N-isopropyl-4-hydroxyphenethylamine.[1][2]

  • Mechanism: It functions as a beta-agonist, structurally related to synephrine and octopamine, but with an isopropyl group replacing the methyl group (synephrine) or hydrogen (octopamine) on the nitrogen atom. This substitution significantly alters its lipolytic and cardiovascular potency.[2]

Critical Research Note: Most biological activity data (toxicity, receptor binding) is indexed under the parent compound (Deterenol), while analytical methods (mass spectrometry standards) are often indexed under the salt form (this compound). A comprehensive search must "strip the salt" logically to find the parent data.

Part 2: The Synonym Landscape

The following table consolidates the disparate nomenclature used across chemical registries (CAS), regulatory bodies (FDA), and grey literature (supplement labels).

Table 1: Validated Synonym & Identifier Matrix
CategoryPrimary Identifier / NameContext for Use
Common/Generic Deterenol Primary keyword for medical literature (PubMed).[1][2]
Salt Form This compound Specific to analytical standards (e.g., Sigma-Aldrich/Vetranal).[1][2]
Structural Name Isopropylnorsynephrine Common in supplement adulteration studies (e.g., Cohen et al.).[1][2]
IUPAC 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenolRequired for patent searches and chemical synthesis databases.[1][2][3][4]
Alternate Chemical IsopropyloctopamineOlder pharmacological literature (1970s-80s).[1][2]
Trade Name Betaphrine / BetafrineHistorical trade names; often found in grey literature.[1][2]
CAS RN (Base) 7376-66-1 The universal identifier for the parent molecule.[1][2]
CAS RN (Acetate) 1644449-83-1 Specific identifier for the acetate salt reference standard.[1][2]
CAS RN (HCl) 23239-36-3 Hydrochloride salt (common alternate salt form).[1][2]
InChIKey MPCPSVWSWKWJLO-UHFFFAOYSA-NThe "Gold Standard" for database interoperability.

Part 3: Advanced Query Protocols

Do not rely on a single string. Use the following tiered protocols to ensure high recall (finding all relevant papers) and high precision (filtering out noise).

Protocol A: The Boolean "Or" Expansion

Use Case: Text-based databases (PubMed, Google Scholar, Scopus). Logic: This string captures the parent, the salt, and the two most common structural synonyms.

Query String: ("Deterenol" OR "Isopropylnorsynephrine" OR "Isopropyloctopamine" OR "N-isopropylnorsynephrine" OR "Betaphrine" OR "CAS 7376-66-1" OR "CAS 1644449-83-1")[1][2]

Protocol B: The Structure-Based Retrieval (The "InChI" Method)

Use Case: Chemical Databases (PubChem, ChemSpider, SciFinder). Causality: Text searches fail when a database lists a compound only by a generated systematic name (e.g., Benzenemethanol, 4-hydroxy-alpha...). The InChIKey is a hashed digital signature of the molecular structure that is invariant regardless of the name used.[1]

Step-by-Step Methodology:

  • Input: Copy the InChIKey: MPCPSVWSWKWJLO-UHFFFAOYSA-N (This represents the Deterenol parent structure).[1][2][4][5]

  • Search: Paste this into the "Structure Search" or "Identifier" field of the target database (e.g., PubChem).[1][6]

  • Salt Stripping:

    • If the database returns the specific record for Deterenol, look for a section labeled "Related Compounds" or "Same Parent, Connectivity."

    • Locate the Acetate form (CAS 1644449-83-1) within this cluster to find specific physical property data (melting point, solubility) relevant to the salt.[1][2]

    • Locate the Parent form to find biological activity and toxicity data.[1]

Part 4: Automated Retrieval Workflow

The following diagram illustrates the logical flow a researcher should take to move from a supplement label name to a verified toxicity dataset.

Deterenol_Retrieval_Workflow Start Input: Supplement Label Name (e.g., 'Isopropylnorsynephrine') Check_Std Is the name standard? Start->Check_Std Text_Search Protocol A: Boolean Text Search (PubMed / Scopus) Check_Std->Text_Search Yes Structure_Search Protocol B: InChIKey Search (PubChem / SciFinder) Key: MPCPSVWSWKWJLO... Check_Std->Structure_Search No / Ambiguous Text_Search->Structure_Search Zero Results Salt_Logic Salt Stripping Logic (Separate Parent vs. Acetate) Text_Search->Salt_Logic Results Found Structure_Search->Salt_Logic Data_Tox Retrieve Toxicity Data (Linked to Parent: CAS 7376-66-1) Salt_Logic->Data_Tox Biological Query Data_Analytical Retrieve Analytical Methods (Linked to Acetate: CAS 1644449-83-1) Salt_Logic->Data_Analytical Chemical Query

Figure 1: Logic flow for converting ambiguous nomenclature into precise chemical data retrieval using InChIKey validation.

Part 5: Pharmacological Context & Safety Implications

Why is precise retrieval critical? Deterenol is a "structural analog" often used to circumvent regulatory bans on ephedrine or synephrine.[1][2]

  • Adverse Event Correlation: Studies have linked Deterenol-containing supplements to adverse cardiac events, including nausea, chest pain, and cardiac arrest [1].[7]

  • The "Hidden" Cocktail: Deterenol rarely appears alone.[1][2] It is frequently stacked with other experimental stimulants like phenpromethamine or octodrine.[1][2] A text-only search for "Deterenol" might miss a paper that refers to the cocktail only by the trade name "Betafrine" or the chemical name "Isopropylnorsynephrine" [2].[1][2]

  • Regulatory Status: The FDA has placed Deterenol on the Dietary Supplement Ingredient Advisory List, explicitly noting that it does not qualify as a dietary ingredient [3]. Researchers must cross-reference retrieved data against this regulatory status to determine compliance.[1][2]

Summary of Action

To ensure scientific integrity:

  • Verify the substance using the InChIKey MPCPSVWSWKWJLO-UHFFFAOYSA-N.[1][2][4][5]

  • Differentiate between the Acetate salt (for ordering standards) and the Free Base (for toxicology assessment).

  • Cite the specific CAS number used in your experimental section to avoid future ambiguity.

References

  • Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021).[8][9] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[8][9][10][11] Clinical Toxicology, 59(11), 975–981. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1][2] PubChem Compound Summary for CID 44328889, Deterenol.[1] PubChem. Retrieved October 26, 2023. [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2023).[2] Dietary Supplement Ingredient Advisory List. FDA.gov. [Link][1][2]

Sources

Technical Whitepaper: Deterenol vs. Isopropylnorsynephrine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a definitive analysis of the chemical identity, pharmacological mechanisms, and analytical profiling of Deterenol and Isopropylnorsynephrine.

Chemical Identity, Pharmacological Mechanisms, and Analytical Profiling

Executive Summary: Resolving the Nomenclature

Core Finding: From a strict chemical perspective, Deterenol and Isopropylnorsynephrine are synonyms for the same molecular entity:


-isopropyl-octopamine. 

While "Deterenol" is the International Nonproprietary Name (INN) typically reserved for pharmaceutical contexts (e.g., ophthalmological preparations), "Isopropylnorsynephrine" is the nomenclature frequently adopted by the dietary supplement industry to market the compound as a "novel" stimulant or a structural analog of Citrus aurantium alkaloids (Synephrine).

This guide treats them as a singular chemical agent but distinguishes their regulatory and experimental contexts. The primary technical distinction lies not between each other, but in their divergence from their parent compounds: Synephrine and Octopamine .

Chemical Architecture & Stereochemistry
2.1 Structural Elucidation

The molecule is a beta-hydroxyphenethylamine derivative. Its structural backbone is Octopamine (Norsynephrine), modified by an isopropyl group at the nitrogen atom.[1] This


-isopropyl substitution is critical; it significantly alters the lipophilicity and receptor binding affinity compared to the methyl group found in Synephrine.
  • IUPAC Name: 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol[2]

  • Molecular Formula:

    
    [2][3]
    
  • Molar Mass: 195.26 g/mol

  • Key Structural Feature: The bulky isopropyl group confers higher

    
    -adrenergic selectivity compared to the 
    
    
    
    -methyl of synephrine or the primary amine of octopamine.
2.2 Visualization: Structural Homology

The following diagram illustrates the structural progression from the endogenous trace amine Octopamine to the synthetic agent Deterenol.

ChemicalStructure Octopamine Octopamine (Norsynephrine) (Primary Amine) Synephrine p-Synephrine (N-Methyl) Octopamine->Synephrine + Methylation Deterenol Deterenol / Isopropylnorsynephrine (N-Isopropyl) Octopamine->Deterenol + Isopropyl Substitution (Increased Steric Bulk) Synephrine->Deterenol Analogous Relationship

Figure 1: Structural derivation of Deterenol from the Octopamine backbone. The N-isopropyl substitution (blue node) is the defining feature distinguishing it from natural citrus alkaloids.

2.3 Stereochemical Considerations

Deterenol possesses a chiral center at the


-carbon (the carbon bearing the hydroxyl group).
  • Biological Activity: As with most phenethylamines (e.g., epinephrine), the

    
    -enantiomer is typically the eutomer (biologically active), responsible for direct adrenergic receptor binding.
    
  • Supplement Purity: Commercial "Isopropylnorsynephrine" is almost invariably a racemic mixture (

    
    ), synthesized via the reduction of the corresponding ketone. This differs from natural 
    
    
    
    -synephrine, which often exists as the
    
    
    -enantiomer in plants.
Pharmacological Profile: Mechanism of Action
3.1 Receptor Selectivity

Deterenol acts as a sympathomimetic agent with high affinity for


-adrenergic receptors (

-ARs). The

-isopropyl group (similar to Isoproterenol) shifts selectivity towards

receptors over

receptors.
  • 
    -AR:  Bronchodilation, vasodilation (skeletal muscle).
    
  • 
    -AR:  Lipolysis (adipose tissue).[2]
    
  • 
    -AR:  Negligible affinity (unlike Synephrine, which retains some 
    
    
    
    -adrenergic pressor effects).
3.2 Signaling Pathway: Lipolytic Cascade

The primary interest in Deterenol for drug development and supplements is its lipolytic capacity. Research indicates it is a more potent lipolytic agent than


-synephrine in human adipocytes [1].[2][3][4]

SignalingPathway Ligand Deterenol (Ligand) BetaAR β-Adrenergic Receptor (GPCR) Ligand->BetaAR Binding Gs Gαs Protein BetaAR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation HSL Hormone Sensitive Lipase (Phosphorylated) PKA->HSL Phosphorylation Perilipin Perilipin A PKA->Perilipin Phosphorylation Lipolysis LIPOLYSIS (FFA Release) HSL->Lipolysis Hydrolysis of TAGs Perilipin->Lipolysis Droplet Access

Figure 2: The Gs-coupled signaling cascade activated by Deterenol, leading to lipolysis in adipocytes.

Experimental & Analytical Protocols

For researchers identifying this compound in biological matrices or "proprietary blends," the following protocols provide self-validating confirmation.

4.1 Physicochemical Properties Table
PropertyDeterenol (Isopropylnorsynephrine)p-Synephrine
CAS Number 7376-66-194-07-5
Exact Mass 195.1259 Da167.0946 Da
LogP (Predicted) ~1.2 (More Lipophilic)~ -0.1 (Hydrophilic)
UV Max 224 nm, 276 nm224 nm, 274 nm
Major Metabolite Deterenol SulfateSynephrine Sulfate/Glucuronide
4.2 Detection Protocol: LC-HRMS/MS

Objective: Unequivocal identification of Deterenol in urine or supplement powder, distinguishing it from isomers (e.g.,


-propyl isomers).

Methodology:

  • Sample Prep: Dilute sample in 50:50 Methanol:Water (0.1% Formic Acid).

  • Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Deterenol elutes later than Synephrine due to the isopropyl group.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization: ESI Positive Mode.

    • Precursor Ion:

      
       m/z.
      
    • Key Fragments (MS/MS):

      • 136.0757 m/z: Loss of isopropylamine group (characteristic of the phenethanol backbone).

      • 119.0491 m/z: Loss of hydroxyl group (vinyl-phenol cation).

      • 72.0813 m/z: Isopropyl-iminium ion (Specific to the N-isopropyl side chain).

Validation Step: The presence of the 72.0813 m/z fragment is the "fingerprint" distinguishing Deterenol from other isomers like


-propylnorsynephrine (which would yield a different alkyl-nitrogen fragment).
Safety & Regulatory Context

Despite the synonymy, the context of use dictates the terminology:

  • Research/Pharma: "Deterenol" is used when discussing its history as a hypotensive or ophthalmological drug (never fully approved in the US).

  • Forensics/Supplements: "Isopropylnorsynephrine" is the label name found in adverse event reports.[1][2][5] It has been associated with adverse cardiovascular events (tachycardia, cardiac arrest) due to unregulated dosing and "cocktail" effects with other stimulants (e.g., caffeine, phenpromethamine) [2].

References
  • Mercader, J., et al. (2011).[2][3] Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[2][3][4] Journal of Physiology and Biochemistry. Link

  • Cohen, P. A., et al. (2021).[2][4][6] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[1][7][8] Clinical Toxicology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23843, Deterenol. Link

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the In Vitro Characterization of Deterenol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies involving Deterenol acetate. Deterenol, also known as Isopropylnorsynephrine or Isopropyloctopamine, is a synthetic stimulant that functions as a potent and selective beta-adrenergic agonist.[1][2] While it has been identified in dietary and weight loss supplements, it is not approved for human use in most countries due to safety concerns, including the risk of cardiac arrest.[1][3][4] Its well-defined activity as a beta-agonist makes it a valuable tool compound for in vitro pharmacological research to probe the function of the beta-adrenergic system.

This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

The Scientific Foundation: Deterenol's Mechanism of Action

Understanding the underlying signaling pathway is critical for designing meaningful experiments and interpreting results. Deterenol exerts its effects by binding to and activating beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily.[5] The canonical pathway initiated by Deterenol is mediated by the Gs alpha subunit of the associated G protein.

The signaling cascade proceeds as follows:

  • Receptor Binding: this compound binds to the extracellular domain of a β-AR.

  • G Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates the heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Stimulation: The activated Gαs-GTP subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.[6]

  • Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6]

  • Downstream Effector Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[5]

  • Cellular Response: Activated PKA then phosphorylates numerous downstream target proteins in the cytoplasm and nucleus, leading to a specific cellular response, such as smooth muscle relaxation or increased lipolysis.[5][7]

Deterenol_Signaling_Pathway cluster_membrane Cell Membrane BAR Beta-Adrenergic Receptor (β-AR) Gs Gs Protein (αβγ) BAR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Deterenol Deterenol Deterenol->BAR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gs signaling pathway activated by Deterenol.

Core Pharmacological Characterization

To build a comprehensive in vitro profile of this compound, two fundamental questions must be answered:

  • Binding: Does the compound bind to the target receptor, and with what affinity?

  • Function: Does this binding event trigger the expected downstream cellular response, and with what potency and efficacy?

Protocol 1: Receptor Binding Affinity via Competitive Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a specific β-AR subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.

Principle of the Assay: Cell membranes containing the β-AR of interest are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of unlabeled this compound. As the concentration of Deterenol increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of Deterenol that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]

Experimental Workflow:

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (β-AR) - Radioligand ([³H]-DHA) - Deterenol dilutions - Buffers B Incubate Components: Membranes + Radioligand + Deterenol (or Vehicle) A->B C Separate Bound/Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs [Deterenol] - Calculate IC50 - Convert to Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Materials and Methods:

ComponentDescription & Rationale
Receptor Source Cell membranes from HEK293 or CHO cells stably overexpressing a single human β-AR subtype (e.g., ADRB1 or ADRB2). Ensures a high density of a specific target.
Radioligand [³H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist. Its high affinity allows for a stable signal with low non-specific binding.
Test Compound This compound, dissolved in an appropriate vehicle (e.g., water or DMSO) to create a serial dilution series.
Incubation Buffer Tris-HCl buffer (pH 7.4) containing MgCl₂. Divalent cations are often required for optimal receptor conformation and binding.
Non-Specific Binding Determined in the presence of a high concentration (e.g., 10 µM) of a potent unlabeled antagonist like Propranolol to saturate all receptors.
Filtration System A cell harvester with glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes while allowing unbound radioligand to pass through.
Detection Liquid scintillation counter to measure the radioactivity (in Counts Per Minute, CPM) trapped on the filters.

Step-by-Step Protocol:

  • Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of this compound. Prepare assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand (at a final concentration near its Kd, e.g., 1-2 nM [³H]-DHA), and the serially diluted this compound.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. Include wells for "total binding" (no Deterenol) and "non-specific binding" (with excess Propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding CPM) - (Non-Specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Functional Potency via cAMP Accumulation Assay

This protocol measures the functional consequence of Deterenol binding to a Gs-coupled receptor by quantifying the increase in intracellular cAMP.

Principle of the Assay: Whole cells expressing the β-AR of interest are stimulated with varying concentrations of this compound. The resulting accumulation of intracellular cAMP is measured using a sensitive detection method. A phosphodiesterase (PDE) inhibitor is included to prevent the enzymatic degradation of cAMP, thereby amplifying the signal. The concentration of Deterenol that produces 50% of the maximal response is the EC50, a measure of its potency.

Experimental Workflow:

cAMP_Assay_Workflow A Seed Cells Expressing β-AR in a 96- or 384-well plate B Pre-treat with PDE Inhibitor (e.g., IBMX) A->B C Stimulate with Dose-Response Curve of this compound B->C D Lyse Cells & Detect cAMP (e.g., Luminescence, TR-FRET) C->D E Data Analysis: - Plot Response vs [Deterenol] - Calculate EC50 and Emax D->E

Caption: Workflow for a cell-based cAMP accumulation assay.

Materials and Methods:

ComponentDescription & Rationale
Cell Line HEK293 or CHO cells stably expressing a human β-AR subtype (e.g., ADRB2). These cells provide a robust and reproducible biological system.[9]
Positive Control Isoproterenol, a well-characterized, non-selective full β-AR agonist. Used to define the maximal system response (Emax).[10]
Test Compound This compound, serially diluted in stimulation buffer.
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX) or Rolipram. Prevents the breakdown of cAMP by phosphodiesterases, increasing the assay window.
cAMP Detection Kit A commercial kit based on a sensitive technology. Luminescence-based kits (e.g., Promega's cAMP-Glo™) are common due to their high signal-to-background ratio and simple "add-and-read" format.[11] Other options include TR-FRET or ELISA kits.[12][13]
Detection A microplate reader compatible with the chosen detection technology (e.g., a luminometer for luminescence assays).

Step-by-Step Protocol (using a Luminescence-Based Kit):

  • Cell Seeding: Seed the β-AR expressing cells into a white, opaque 96- or 384-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Isoproterenol) in a suitable stimulation buffer containing a PDE inhibitor like IBMX.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis & Detection: Following the manufacturer's protocol for the chosen cAMP kit (e.g., cAMP-Glo™), add the lysis/detection reagent.[11] This reagent lyses the cells to release cAMP and contains the components for the enzymatic cascade that generates a luminescent signal.

  • Signal Measurement: After a short incubation to stabilize the signal, measure luminescence using a plate reader. The light output is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Convert the raw luminescence units to cAMP concentrations using a standard curve if required by the kit.

    • Plot the response (e.g., luminescence signal or calculated cAMP concentration) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy relative to the positive control).

Context-Specific Functional Assays

Beyond core pharmacological profiling, the effect of Deterenol can be investigated in more physiologically relevant cell models.

  • Lipolysis in Adipocytes: Based on reports of Deterenol being a potent lipolytic agent, its activity can be confirmed in vitro.[7]

    • Model: Differentiated 3T3-L1 cells or primary human adipocytes.

    • Protocol: Treat cells with this compound for 2-3 hours.

    • Endpoint: Measure the release of glycerol or free fatty acids into the culture medium using a commercially available colorimetric or fluorometric assay kit. This provides a direct measure of fat breakdown.

  • Skeletal Muscle Cell Response: Beta-agonists are known to influence muscle mass.[14]

    • Model: Differentiated C2C12 mouse myotubes.[14]

    • Protocol: Treat myotubes with this compound for 24-48 hours.

    • Endpoints: Analyze changes in cell morphology (myotube diameter) via microscopy. Use qPCR or Western blotting to measure the expression of key genes involved in muscle hypertrophy (e.g., Myogenin) or atrophy (e.g., Atrogin-1, MuRF1).

Data Synthesis and Best Practices

  • Building the Profile: A complete pharmacological profile integrates binding and functional data. For example, a high binding affinity (low Ki) coupled with a potent functional response (low EC50) and high efficacy (high Emax) characterizes Deterenol as a potent and effective agonist at the tested receptor.

  • Controls: The use of a well-characterized positive control like Isoproterenol is non-negotiable for functional assays. It provides a benchmark for Deterenol's efficacy, allowing it to be classified as a full or partial agonist.

  • Reagent Integrity: this compound should be prepared as a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and stored appropriately. Verify the final concentration of the solvent in the assay is low (typically <0.5%) to avoid off-target effects.

  • Laboratory Safety: Given that Deterenol is a biologically active pharmaceutical agent not approved for human use, appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.[3] All work should be conducted in accordance with institutional laboratory safety guidelines.

References

  • Wikipedia. (n.d.). Deterenol.
  • Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine. Clinical Toxicology, 59(11), 975–981. Available at: [Link]

  • Eurofins Discovery. (n.d.). beta2 Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Promega Corporation. (n.d.). cAMP-Glo™ Max Assay.
  • Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.
  • Innoprot. (n.d.). beta2 adrenoceptor Assay.
  • Advanced Molecular Labs. (2021, March 30). Isopropylnorsynephrine Safety & Ban.
  • Riezzo, I., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. BioMed Research International. Available at: [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits.
  • Johns Hopkins University. (n.d.). Effect of beta adrenergic agents on in vitro histamine release and bronchial challenge responses.
  • Natural Products Insider. (2021, March 24). Sports, weight loss supplements found to contain multiple stimulants.
  • Johnson, M. (2001). β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance. American Journal of Respiratory and Critical Care Medicine, 164(10_pt_2), S18-S22.
  • Sykes, D. A., et al. (2024). Agonist efficacy at the β2AR is driven by agonist-induced differences in receptor affinity for the Gs protein, not ligand binding kinetics. bioRxiv. Available at: [Link]

  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements... ResearchGate. Available at: [Link]

  • van der Velde, V. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Available at: [Link]

  • News-Medical.Net. (2021, March 24). Study finds potentially harmful stimulants in supplements containing deterenol.
  • CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists).
  • Wikipedia. (n.d.). Beta-adrenergic agonist.
  • National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery.
  • Natural Products Insider. (2021, March 24). Sports, weight loss supplements found to contain multiple stimulants.
  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements... PubMed. Available at: [Link]

  • NSF. (2021, March 24). Study finds potentially harmful stimulants in supplements containing deterenol.
  • Frontiers. (2023, January 20). Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review.
  • National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual.
  • Corriden, R., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]

  • Google Patents. (n.d.). WO2020231992A1 - Improved competitive ligand binding assays.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC3516198/
  • NSF. (2021, March 23). Nine Potentially Harmful Stimulants Found in Weight Loss and Sports Supplements Listing Deterenol as Ingredient.

Sources

Cell-based assays for measuring Deterenol beta-agonist activity

In Vitro Pharmacological Profiling of Deterenol: Protocols for -Adrenergic Receptor Agonism and Selectivity

Abstract

Deterenol (isopropylnorsynephrine/isopropyloctopamine) is a synthetic






Introduction & Mechanistic Basis[1]

The Molecule of Interest

Deterenol acts as a sympathomimetic agent. Structurally, the addition of an isopropyl group to the amine of octopamine/norsynephrine increases its lipophilicity and affinity for



Signal Transduction Pathway

To measure Deterenol activity, we exploit the canonical G protein-coupled receptor (GPCR) pathway.

  • Binding: Deterenol binds to the orthosteric site of

    
    -ARs.
    
  • Coupling: The receptor undergoes a conformational change, activating the heterotrimeric

    
     protein.
    
  • Amplification:

    
    -GTP activates Adenylyl Cyclase (AC).
    
  • Output: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

Therefore, intracellular cAMP accumulation is the most direct and robust metric for Deterenol potency.

Pathway Visualization

The following diagram illustrates the signal transduction cascade targeted by this assay.

GDeterenolDeterenol(Ligand)BetaARβ-Adrenergic Receptor(GPCR)Deterenol->BetaAR  BindingGsGs Protein(Heterotrimer)BetaAR->Gs  ActivationACAdenylyl Cyclase(Effector)Gs->AC  StimulationcAMPcAMP(Second Messenger)AC->cAMP  SynthesisATPATPATP->ACPDEPhosphodiesterase(Degradation)cAMP->PDE  HydrolysisIBMXIBMX(PDE Inhibitor)IBMX->PDE  Inhibition

Figure 1: The

Experimental Strategy: The "Self-Validating" System

As a Senior Scientist, I advise against running a single endpoint. A robust dataset requires a comparative pharmacology approach.

Cell Models

Do not rely on promiscuous expression in native lines. Use CHO-K1 or HEK293 cells stably transfected with human recombinant receptors:

  • ADRB1 (Human

    
    ):  Proxy for cardiac risk.
    
  • ADRB2 (Human

    
    ):  Proxy for bronchial/vascular smooth muscle effects.
    
  • ADRB3 (Human

    
    ):  Proxy for lipolytic efficacy (adipose tissue).
    
Controls (Critical for Validity)
  • Full Agonist Control: Isoproterenol (Isoprenaline) .[1] All Deterenol efficacy (

    
    ) must be reported as a percentage of the Isoproterenol response.
    
  • Antagonist Control: Propranolol (non-selective) or Atenolol (

    
     selective). Pre-treatment should abolish Deterenol-induced signals, confirming mechanism specificity.
    
  • PDE Inhibition: IBMX (3-isobutyl-1-methylxanthine) . Essential to prevent cAMP degradation during the assay window.

Protocol: TR-FRET cAMP Accumulation Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) homogeneous assay (e.g., HTRF® or LANCE®). This method is superior to ELISA for screening because it requires no wash steps, preserving loosely adherent HEK293 cells.

Materials & Reagents[3][4][5][6][7][8]
  • Cells: CHO-K1-ADRB1, -ADRB2, or -ADRB3 (frozen aliquots or fresh).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer) + 0.5 mM IBMX.

  • Deterenol Stock: 10 mM in 100% DMSO.

  • Isoproterenol Stock: 10 mM in 10 mM HCl (prevents oxidation).

  • Detection Kit: cAMP-Gq/Gs dynamic kit (Cisbio/Revvity or similar).

  • Plate: 384-well low-volume white microplate.

Workflow Diagram

WorkflowStep11. Cell Seeding(2,000 cells/well)5 µL volumeStep22. Compound Addition+ 0.5 mM IBMX5 µL volumeStep1->Step2Step33. Incubation30 min @ RT(Stimulation)Step2->Step3Step44. Lysis & DetectionAdd cAMP-d2 &Anti-cAMP-CryptateStep3->Step4Step55. Read TR-FRET665nm / 620nmStep4->Step5

Figure 2: Homogeneous assay workflow. The "Add-and-Read" format minimizes variability.

Step-by-Step Procedure
  • Compound Preparation (Serial Dilution):

    • Prepare a 12-point dose-response curve for Deterenol and Isoproterenol.

    • Start at 10

      
      M (final assay concentration) and dilute 1:3 down to sub-nanomolar levels.
      
    • Note: Prepare compounds at 2X concentration in Assay Buffer containing 1 mM IBMX (so final is 0.5 mM).

  • Cell Preparation:

    • Harvest cells at 70-80% confluency. Do not over-trypsinize (receptors are membrane proteins and can be cleaved).

    • Resuspend cells in Assay Buffer (no IBMX yet) at

      
       cells/mL.
      
  • Assay Execution (384-well format):

    • Dispense Cells: Add 5

      
      L of cell suspension (2,000 cells) to each well.
      
    • Stimulation: Add 5

      
      L of the 2X Compound/IBMX solution.
      
    • Incubation: Incubate for 30 minutes at Room Temperature (RT).

      • Scientific Insight: Do not exceed 45 minutes.

        
        -ARs desensitize and internalize rapidly via 
        
        
        -arrestin recruitment. Long incubations dampen the
        
        
        .[2]
  • Detection:

    • Add 5

      
      L of cAMP-d2 (acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (donor) in lysis buffer.
      
    • Incubate for 1 hour at RT (dark).

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (laser) or 320 nm (flash lamp).

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (FRET signal).

Data Analysis & Interpretation

Calculation

Calculate the FRET Ratio (


Note: This is a competition assay. High cAMP = Low FRET signal. You must transform the data using a standard curve to obtain [cAMP] nM or normalize the FRET ratio directly if using relative potency.

Quantitative Metrics

Fit the data to a 4-parameter logistic (4PL) equation :

Expected Results Profile

Based on literature for isopropylnorsynephrine (Mercader et al., 2011; Cohen et al., 2021), expect the following:

Parameter

-AR (Cardiac)

-AR (Vascular/Lung)

-AR (Adipose)
Potency (

)
Moderate (~10-100 nM)High (~1-10 nM)High (~10-50 nM)
Efficacy (

)
Full Agonist Partial/Full Agonist Full Agonist
Clinical Risk High (Tachycardia)Moderate (Vasodilation)Low (Lipolysis target)

Interpretation: If Deterenol shows an


Troubleshooting & Optimization

  • Issue: Low Signal-to-Noise Window.

    • Cause: High basal cAMP levels or insufficient cell number.

    • Fix: Ensure cells are serum-starved for 2-4 hours prior to assay if basal levels are high. Verify IBMX concentration (0.5 mM is standard; 1.0 mM may be toxic).

  • Issue: Right-shifted curves (Low Potency).

    • Cause: DMSO interference.

    • Fix: Keep final DMSO concentration < 0.5%.

      
      -ARs are sensitive to solvent effects.
      
  • Issue: "Hook Effect" at high concentrations.

    • Cause: Off-target toxicity or receptor desensitization.

    • Fix: Analyze cell viability (ATP assay) in parallel to confirm high doses aren't killing cells.

References

  • Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[3][4][5][6] Clinical Toxicology, 59(11), 975–981.[5] Link

  • Mercader, J., Wanecq, E., Chen, J., & Carpéné, C. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium. Journal of Physiology and Biochemistry, 67(3), 443–452. Link

  • U.S. Food and Drug Administration (FDA). (2004).[4] NDI 277 - Isopropyloctopamine. New Dietary Ingredients Notification. Link

  • Revvity (formerly Cisbio). cAMP Gs Dynamic Kit Protocol. Revvity Technical Resources. Link

  • Promega Corporation. cAMP-Glo™ Assay Technical Manual. Promega Protocols. Link

Application Note: Advanced Sample Preparation Strategies for the Quantitation of Deterenol in Dietary Supplements

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Deterenol (N-isopropylnorsynephrine) is a synthetic beta-agonist structurally related to p-synephrine and octopamine. Despite never being approved for human consumption in the United States, it is frequently detected as an adulterant in weight-loss and pre-workout supplements, often in "cocktails" with other stimulants [1].

The Analytical Challenge: The primary difficulty in analyzing Deterenol is not detection sensitivity, but selectivity . Deterenol is a structural analog of p-synephrine (a natural constituent of Citrus aurantium). Inadequate sample preparation or chromatographic resolution can lead to false positives or inaccurate quantitation due to isobaric interference and severe matrix suppression from botanical excipients.

This guide presents a dual-stream workflow:

  • Stream A (Rapid Screening): A "Dilute-and-Shoot" method optimized for high throughput.

  • Stream B (Confirmatory Quantitation): A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol designed to eliminate matrix effects and ensure forensic-grade accuracy.

Chemical & Physical Properties[1]

Understanding the analyte's chemistry is the foundation of this protocol.

PropertyDeterenol (Isopropylnorsynephrine)p-Synephrine (Interference)Implication for Sample Prep
Structure Phenethylamine backbone with N-isopropyl groupPhenethylamine backbone with N-methyl groupBoth are basic amines; Deterenol is slightly more lipophilic.
pKa (Basic) ~9.5 - 10.0 (Amine)~9.8 (Amine)Both are positively charged at pH < 8. Cation Exchange is the ideal retention mechanism.
LogP ~0.5 - 1.0 (Estimated)-0.17Deterenol is less polar than synephrine, aiding in Reversed-Phase retention.
Solubility Soluble in Methanol, Ethanol, Water (pH dependent)Highly Water SolubleExtraction solvents must contain water/organic mix to solubilize both analyte and matrix.

Decision Logic & Workflow

The following decision tree illustrates the selection process between rapid screening and exhaustive cleanup.

SamplePrepWorkflow Start Start: Sample Intake MatrixType Identify Matrix Type Start->MatrixType Liquid Liquid/Beverage MatrixType->Liquid Solid Powder/Capsule MatrixType->Solid Lipid Gummy/Softgel MatrixType->Lipid Decision Throughput vs. Sensitivity? Liquid->Decision Homogenize Homogenization (Cryo-mill or Mortar) Solid->Homogenize Lipid->Homogenize Extract Solvent Extraction (MeOH:H2O + Formic Acid) Homogenize->Extract Homogenize->Extract Extract->Decision Extract->Decision Rapid Protocol A: Dilute & Shoot (0.2 µm Filter) Decision->Rapid High Throughput (>50 samples/day) Clean Protocol B: MCX SPE Cleanup (Remove Matrix) Decision->Clean Complex Matrix/ Forensic Confirmation Analysis LC-MS/MS Analysis (PFP Column) Rapid->Analysis Clean->Analysis

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow based on sample form and analytical requirements.

Protocol A: Rapid Screening (Dilute-and-Shoot)[2]

Applicability: High-throughput screening of powders and liquids where LOQ requirements are moderate (>10 ng/g). Mechanism: Simple protein precipitation and dilution.

Materials
  • Extraction Solvent: 80:20 Methanol:Water + 0.1% Formic Acid.

  • Filtration: 0.2 µm PTFE or PVDF syringe filters (Nylon is acceptable but may bind some amines).

Procedure
  • Weighing: Weigh 100 mg (± 2 mg) of homogenized sample into a 15 mL centrifuge tube.

  • Extraction: Add 10.0 mL of Extraction Solvent.

  • Agitation: Vortex for 30 seconds, then sonicate for 15 minutes at room temperature.

    • Why: Acidified methanol disrupts botanical cell walls and ensures the amine is protonated (soluble).

  • Clarification: Centrifuge at 4,000 RPM for 10 minutes.

  • Dilution: Transfer 100 µL of supernatant to an LC vial. Dilute with 900 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Formate).

    • Critical: Diluting with mobile phase prevents "solvent shock" and peak broadening during injection.

  • Filtration: Filter through 0.2 µm membrane if any turbidity remains.

Protocol B: Confirmatory Cleanup (MCX SPE)

Applicability: Complex matrices (gummies, lipid-heavy softgels), forensic confirmation, or when minimizing ion suppression is critical. Mechanism: Mixed-Mode Cation Exchange (MCX). The sorbent utilizes both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) interactions.

Rationale: Deterenol is a base. By locking it onto the sorbent via charge (cation exchange), we can use aggressive organic washes to strip away neutral interferences (fats, sugars, neutral plant compounds) before eluting the drug.

Materials
  • Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg / 3 mL.

  • Reagents: Methanol, Water, Formic Acid, Ammonium Hydroxide (NH₄OH).

Step-by-Step Protocol
StepSolvent / ActionMechanistic Explanation
1. Pre-Treatment Dilute extract 1:1 with 1% Formic Acid (aq).Protonation: Lowers pH to < 3, ensuring Deterenol is fully ionized (positively charged) to bind to the cation exchange sites.
2. Conditioning 2 mL MethanolActivates the hydrophobic pores of the polymer.
3. Equilibration 2 mL Water (+ 0.1% Formic Acid)Prepares the ion-exchange sites and matches the loading solvent environment.
4. Loading Load 1-2 mL of Pre-Treated Sample. Flow: 1 mL/min.[1]Dual Retention: Analyte binds via hydrophobic interaction (RP) AND ionic interaction (CX).
5. Wash 1 (Acidic) 2 mL 2% Formic Acid in Water.Removes salts, sugars, and highly polar hydrophilic interferences. Analyte remains locked by charge.
6. Wash 2 (Organic) 2 mL 100% Methanol.Critical Step: Removes neutral hydrophobic interferences (fats, waxes, neutral plant compounds). Deterenol remains locked by ionic bond (it cannot elute in organic solvent while charged).
7. Elution 2 mL 5% NH₄OH in Methanol.Release: The base (NH₄OH) deprotonates the Deterenol (neutralizes the charge), breaking the ionic bond. The organic solvent (MeOH) then elutes the now-neutral molecule.
8. Reconstitution Evaporate to dryness (N₂, 40°C). Reconstitute in 1 mL Mobile Phase.Concentrates the sample and matches the LC starting conditions.

Instrumental Analysis (LC-MS/MS)[2][4]

Sample preparation is only as good as the separation that follows. You must separate Deterenol from Synephrine.

  • Column: Pentafluorophenyl (PFP) phases are superior to C18 for this application. PFP provides unique selectivity for positional isomers and aromatic amines [2].

    • Recommended: Agilent Pursuit PFP or Waters HSS PFP (2.1 x 100 mm, 1.8 - 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: Slow ramp from 5% B to 20% B over 5 minutes.

    • Note: Isomers often elute closely. A shallow gradient is required for baseline resolution.

MS/MS Transitions (Example):

  • Deterenol: 224.1

    
     135.1 (Quant), 224.1 
    
    
    
    107.1 (Qual).
  • p-Synephrine: 168.1

    
     135.1 (Note the mass difference; however, source fragmentation can sometimes create crosstalk if not separated chromatographically).
    

Method Validation Criteria

To ensure the "Trustworthiness" of your results, verify the following parameters [3]:

  • Specificity: Inject a high concentration of p-synephrine standard. Ensure no peak appears at the Deterenol retention time.

  • Matrix Effects (ME):

    
    
    
    • Acceptance: Protocol B (SPE) should yield ME between -15% and +15%. Protocol A may show higher suppression; use Matrix-Matched Calibration if ME > 20%.

  • Recovery (RE):

    
    
    
    • Target: > 80% for SPE.

References

  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[2][3] Clinical Toxicology, 59(11), 975-981.[4] Link

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS using PFP Column Chemistry. Application Note 5991-6582EN. Link

  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. FDA Foods Program. Link

Sources

Use of Deterenol as a positive control in beta-agonist screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing Deterenol (N-isopropylnorsynephrine) as a positive control and reference ligand in


-adrenergic receptor (

-AR) screening. While Isoproterenol remains the classical non-selective agonist, Deterenol has emerged as a critical reference standard due to its prevalence in unregulated supplements and its distinct lipophilic structural profile. This application note provides a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify Deterenol-induced cAMP accumulation in HEK293 cells overexpressing

-AR.

Introduction & Pharmacological Relevance

Deterenol is a synthetic sympathomimetic amine structurally related to synephrine and octopamine. Unlike endogenous catecholamines, it possesses an isopropyl group on the amine, enhancing its lipophilicity and potentially altering its receptor binding kinetics.

In drug discovery and toxicological screening, Deterenol serves two critical functions:

  • Forensic Validation: It acts as a positive control for identifying structural analogs in "pre-workout" or weight-loss supplement libraries.

  • Pharmacological Profiling: It serves as a comparator ligand to assess the efficacy (

    
    ) and potency (
    
    
    
    ) of N-substituted phenethylamines against the
    
    
    -adrenergic receptor.

Regulatory Warning: Deterenol is not approved for medical use in the USA and is prohibited by WADA (World Anti-Doping Agency). All handling must occur under strict laboratory safety protocols.

Table 1: Comparative Ligand Profile
FeatureIsoproterenol (Standard Control)Deterenol (Test Control)Epinephrine (Endogenous)
Structure CatecholaminePhenol amine (N-isopropyl)Catecholamine
Selectivity Non-selective


-selective (Putative

)
Non-selective

Lipophilicity Low (Hydrophilic)Moderate/HighLow
Primary Use

definition
Forensic/Tox ReferencePhysiological Baseline
Status FDA Approved (Rx)Experimental / Banned Endogenous

Mechanistic Principles

The assay relies on the G-Protein Coupled Receptor (GPCR) signal transduction pathway. Deterenol binds to the orthosteric site of the


-AR, inducing a conformational change that promotes the exchange of GDP for GTP on the 

subunit.

Pathway Visualization: The following diagram illustrates the signal cascade and the TR-FRET detection principle.

G cluster_detection Detection Principle (Competitive Immunoassay) Deterenol Deterenol (Ligand) Receptor β2-Adrenergic Receptor Deterenol->Receptor Binding Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC Ab Anti-cAMP-Eu (Donor) cAMP->Ab Competes Signal TR-FRET Signal (Decrease) cAMP->Signal Low FRET (Drug Present) Tracer cAMP-d2 (Acceptor) Tracer->Ab Binds Tracer->Signal High FRET (No Drug)

Figure 1: Mechanism of Action. Deterenol activates the Gs-cascade, increasing cAMP. Unlabeled cAMP competes with labeled cAMP-d2 tracer for the antibody, causing a decrease in FRET signal.

Experimental Protocol: cAMP TR-FRET Assay

Objective: Generate a dose-response curve for Deterenol to determine


.
Materials & Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human

    
    -AR (e.g., PerkinElmer ValiScreen™ or similar).
    
  • Assay Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio/Revvity) or LanthaScreen™ (Thermo Fisher).

  • Ligand: Deterenol Hydrochloride (Reference Standard Grade, >98% purity).

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor). Note: IBMX is crucial to prevent cAMP degradation.

Compound Preparation
  • Stock Solution: Dissolve Deterenol HCl in 100% DMSO to a concentration of 10 mM. Vortex until clear.

  • Serial Dilution:

    • Prepare a 1:3 serial dilution series in DMSO (10 points).[1]

    • Top Concentration: 10 mM stock

      
       Final assay concentration will be 10 
      
      
      
      M.
    • Intermediate Step: Dilute the DMSO series 1:100 into Stimulation Buffer to create "4X" working solutions (Final DMSO content in assay will be <1%).

Assay Workflow

Workflow Step1 1. Cell Seeding Dispense 5µL cells (2,000 cells/well) into 384-well low-volume plate Step2 2. Compound Addition Add 5µL of Deterenol (4X dilution) Incubate 30 min @ RT Step1->Step2 Step3 3. Lysis & Detection Add 5µL cAMP-d2 (Acceptor) Add 5µL Anti-cAMP-Eu (Donor) Step2->Step3 Step4 4. Incubation Incubate 1 hour @ RT (Protect from light) Step3->Step4 Step5 5. Measurement Read on TR-FRET compatible reader (Ex: 340nm, Em: 615nm/665nm) Step4->Step5

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for 384-well plate format.

Detailed Steps
  • Cell Plating: Harvest cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor integrity. Resuspend in Stimulation Buffer at

    
     cells/mL. Dispense 5 
    
    
    
    L/well.
  • Stimulation: Add 5

    
    L of the prepared Deterenol dilutions to the cells.
    
    • Control Wells: Include "Min" (Buffer + DMSO only) and "Max" (10

      
      M Isoproterenol) controls.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT). Expert Tip: Do not exceed 45 minutes, as

    
    -ARs rapidly desensitize and internalize.
    
  • Detection: Add 5

    
    L of cAMP-d2 followed by 5 
    
    
    
    L of Anti-cAMP-Cryptate/Europium in Lysis Buffer.
  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

Data Analysis & Validation

Ratiometric Calculation

TR-FRET minimizes background interference by using a ratiometric signal.



Note: This is a competitive assay. High cAMP (agonist activity) results in a lower HTRF ratio.

Normalization

Convert the raw ratio to % Delta F or % Effect to generate a standard sigmoidal curve.



Curve Fitting

Plot log[Deterenol] vs. Response. Fit using a 4-parameter logistic (4PL) non-linear regression model:



Acceptance Criteria (Self-Validating System)

To ensure the assay is valid before accepting the Deterenol data, check the Z-factor using your Isoproterenol controls:

  • Z' Factor: Must be

    
    .
    
    
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control).
  • Hill Slope: Should be near 1.0 (0.8 – 1.2). A slope > 2.0 suggests non-specific binding or compound aggregation.

Safety & Compliance

  • Adverse Effects: Deterenol has been linked to cardiac arrest and adverse cardiovascular events in humans consuming adulterated supplements [1].

  • Handling: Use a fume hood when handling powder. Wear nitrile gloves and eye protection.

  • Disposal: All waste containing Deterenol must be incinerated as hazardous chemical waste.

References

  • Cohen, P. A., et al. (2021).[2][3][4][5] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[2][3][6] Clinical Toxicology, 59(11), 975–981. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108016, Isopropylnorsynephrine. [Link]

  • World Anti-Doping Agency (WADA). (2023). The Prohibited List. S6. Stimulants. [Link]

Sources

Application Note: In Vivo Microdialysis Assessment of Deterenol (Isopropylnorsynephrine)

Author: BenchChem Technical Support Team. Date: February 2026

Differentiating Central Neurochemistry from Peripheral Sympathomimetic Drivers

Abstract & Introduction

Deterenol (Isopropylnorsynephrine) is a synthetic beta-adrenergic agonist frequently identified in unregulated "pre-workout" and weight-loss supplements. Structurally related to synephrine and isoprenaline, its pharmacological profile suggests potent sympathomimetic activity. However, a critical gap exists in understanding its neuropharmacology: Does Deterenol cross the Blood-Brain Barrier (BBB) to directly modulate central catecholamines, or are its neurological effects (anxiety, alertness) secondary to peripheral autonomic stimulation?

This Application Note provides a rigorous in vivo microdialysis protocol to answer this question. Unlike standard pharmacokinetic studies, this method allows for real-time monitoring of extracellular Norepinephrine (NE), Dopamine (DA), and Serotonin (5-HT) in the awake, freely moving rat.

Key Experimental Objectives:

  • Quantify the impact of systemic Deterenol on extracellular monoamine levels in the medial Prefrontal Cortex (mPFC).

  • Validate local pharmacodynamics via retrodialysis (reverse microdialysis).

  • Correlate central neurochemistry with peripheral cardiovascular markers.

Mechanism of Action & Hypothesis

Deterenol is presumed to act as a non-selective


-adrenergic receptor agonist.[1][2] The canonical signaling pathway involves Gs-protein coupling, leading to Adenylyl Cyclase (AC) activation and cAMP accumulation.

In the brain,


-adrenergic receptors (particularly 

and

) modulate neuronal excitability and glial function. However, if Deterenol is lipophobic (like isoproterenol), it may not cross the BBB. In that scenario, observed central effects may be driven by interoceptive feedback loops (e.g., vagal afferents sensing tachycardia).
Figure 1: Putative Signaling & BBB Permeability Pathways

Deterenol_Mechanism cluster_periphery Peripheral Circulation cluster_brain Central Nervous System (mPFC) Deterenol Deterenol (Systemic) Heart Cardiac Beta-ARs Deterenol->Heart Direct Agonism BBB Blood-Brain Barrier Deterenol->BBB Permeability? Vagus Vagal Afferents Heart->Vagus Tachycardia Signal Central_NE Extracellular Norepinephrine Vagus->Central_NE Indirect Activation (LC-NE projections) Central_AR Central Beta-ARs BBB->Central_AR Direct Crossing cAMP cAMP / PKA Signaling Central_AR->cAMP cAMP->Central_NE Release Modulation

Caption: Figure 1. Dual-pathway hypothesis. Deterenol may affect brain chemistry via direct BBB crossing (dotted line) or indirect peripheral feedback (dashed line).

Materials & Equipment
3.1 The Microdialysis Rig
  • Probe: Concentric design, 2mm membrane length (CMA 12 or equivalent), 20 kDa cutoff. Rationale: 2mm covers the dorso-ventral span of the rat mPFC.

  • Pump: Syringe pump capable of pulseless flow at 1.0 - 2.0

    
    L/min.
    
  • Swivel: Dual-channel liquid swivel to allow free movement.

  • Tubing: FEP tubing (low dead volume, 0.12 mm ID) to minimize monoamine adsorption.

3.2 Artificial Cerebrospinal Fluid (aCSF)

Must be prepared fresh using ultrapure water (18.2 M


).
  • Composition: NaCl 147 mM, KCl 2.7 mM, CaCl

    
     1.2 mM, MgCl
    
    
    
    0.85 mM.
  • pH: Adjusted to 7.4.

  • Self-Validation Step: Filter through 0.22

    
    m membrane and degas/sonicate for 20 mins to prevent air bubbles in the probe.
    
3.3 Analytical Chemistry (HPLC-ECD)
  • Detector: Electrochemical Detector (e.g., Antec Decade or Eicom).[3]

  • Cell: Glassy carbon working electrode; Potential set to +450 to +600 mV vs. Ag/AgCl.

  • Column: C18 Reverse Phase, 3

    
    m particle size (e.g., 100 x 2.1 mm).
    
  • Mobile Phase: 50 mM Phosphoric Acid, 0.1 mM EDTA, 400 mg/L Octanesulfonic Acid (OSA), 12% Acetonitrile, pH 3.0. Note: OSA is critical for retaining NE and DA.

Detailed Experimental Protocols
Protocol A: Stereotaxic Surgery & Probe Implantation

Target Region: Medial Prefrontal Cortex (mPFC)

  • Anesthesia: Induce with 5% Isoflurane; maintain at 2-2.5%.

  • Stereotaxic Coordinates (Rat, relative to Bregma):

    • AP: +3.2 mm

    • ML: +0.6 mm

    • DV: -4.0 mm (Tip of guide cannula; probe extends 2mm further).

  • Implantation: Lower guide cannula slowly (0.2 mm/min) to minimize tissue trauma. Secure with dental cement and anchor screws.

  • Recovery: Allow 5-7 days for BBB repair and inflammation subsidence. Scientific Integrity: Sampling too early (Acute) measures trauma release, not physiological transmission.

Protocol B: The Microdialysis Session (Workflow)

This protocol uses a Within-Subject Design to control for individual variability in basal catecholamine levels.

Flow Rate: 1.5


L/min.
Sampling Interval:  20 minutes (30 

L per sample).
PhaseDurationActivityPurpose
1. Equilibration 90 minPerfuse aCSF. Discard dialysate.Stabilize baseline exchange.
2. Baseline 60 minCollect 3 samples (B1, B2, B3).Establish basal NE/DA levels. Variance must be <10%.
3. Treatment 0 minAdminister Deterenol (IP) or Vehicle.Systemic challenge.
4. Response 180 minCollect 9 samples (T1 - T9).Capture PK/PD profile.[4]
5. Retrodialysis 60 minSwitch to aCSF + Deterenol (10

M).
Validation: Confirm probe works & drug acts locally.
Figure 2: Experimental Workflow

Workflow Start Start: Recovery Period (5-7 Days Post-Op) Habituation Habituation to Bowl (2 Hours) Start->Habituation Perfusion Probe Insertion & Perfusion (aCSF @ 1.5 µL/min) Habituation->Perfusion Baseline Baseline Sampling (3 x 20 min samples) Perfusion->Baseline Decision Baselines Stable? (<10% Variance) Baseline->Decision Decision->Baseline No (Continue Perfusion) Drug Systemic Injection (IP) Deterenol (1, 3, or 10 mg/kg) Decision->Drug Yes Sampling Response Sampling (180 mins / 9 samples) Drug->Sampling Retro Retrodialysis (Optional) Perfuse Drug Directly Sampling->Retro

Caption: Figure 2. Step-by-step microdialysis workflow ensuring baseline stability before drug challenge.

Data Analysis & Validation
5.1 Quantification

Convert raw HPLC peak heights to concentration using an external standard curve (range: 1 nM to 100 nM).

  • Limit of Detection (LOD): Should be < 0.5 nM for NE and DA.

5.2 Probe Recovery Correction

Microdialysis measures relative changes. To estimate absolute extracellular concentration (


), use the Zero Net Flux  method or standard in vitro recovery calibration:


Typical recovery for a 2mm probe at 1.5

L/min is 15-25%.
5.3 Interpreting Results (The "Deterenol Logic")
  • Scenario A (Direct Central Action): Rapid spike in NE/DA within 20-40 mins, correlating with drug

    
    . Retrodialysis also shows effect.
    
  • Scenario B (Peripheral Driver): Delayed or blunted NE increase (stress response). No effect during Retrodialysis (if drug requires metabolism or indirect pathway).

  • Scenario C (No Effect): Drug does not cross BBB and does not trigger significant vagal stress response at tested dose.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Backpressure Salt precipitation or protein clog.Flush lines with water; check outlet tubing for kinks.
No Peaks (Flatline) Oxidized electrode or air bubble.Polish electrode; degas mobile phase; check connections.
Drifting Baseline Temperature fluctuation or mobile phase aging.Use column oven (35°C); Recyle mobile phase or prepare fresh.
Low Recovery Flow rate too high or membrane fouled.Reduce flow to 1.0

L/min; verify probe integrity in vitro.
References
  • PubChem. (n.d.). Deterenol (Compound).[1][2][5][6][7] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience. Retrieved from [Link]

  • Westerink, B. H. (1995). Brain microdialysis and its application for the study of neural metabolism. In Neuromethods. Humana Press.
  • Pluteanu, F., & Cribbs, L. L. (2011). Analysis of microdialysate monoamines... using capillary ultra-high performance liquid chromatography. Journal of Chromatography B. (Contextual grounding for HPLC-ECD methods).
  • Cohen, P. A., et al. (2021).[5] Nine prohibited stimulants found in sports and weight loss supplements: deterenol...[6] Clinical Toxicology.[8] (Context for Deterenol as an adulterant). [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deterenol (N-isopropylnorsynephrine) is a synthetic beta-agonist structurally analogous to p-synephrine and octopamine . Its presence in weight-loss supplements—often disguised as "Bitter Orange" extract—presents a significant analytical challenge due to the structural isomerism and polarity of these phenethylamine alkaloids.

This guide compares Isocratic Elution (ideal for targeted Quality Control of raw materials) against Gradient Elution (essential for forensic screening of complex matrices).

The Verdict: While isocratic methods offer speed for single-analyte quantification, Gradient Elution on a Pentafluorophenyl (PFP) stationary phase is the superior protocol for distinguishing Deterenol from its positional isomers (m-synephrine) and common co-adulterants.

Part 1: Chemical Context & Separation Mechanism

The difficulty in separating Deterenol lies in its "Phenethylamine Backbone." It shares near-identical polarity and mass with naturally occurring amines found in Citrus aurantium.

  • Deterenol: Hydrophobic isopropyl group on the amine.

  • Synephrine: Methyl group on the amine.[1]

  • Octopamine: No alkyl group on the amine.

Mechanism of Interaction

Standard C18 columns struggle to retain these polar bases, often requiring ion-pairing reagents. PFP (Pentafluorophenyl) columns are recommended because they utilize


 interactions and hydrogen bonding, which are highly sensitive to the positional differences of hydroxyl groups on the benzene ring.
Diagram: Separation Logic Flow

G start Sample Matrix decision Is the Matrix Known? start->decision raw_mat Raw Material (e.g., Bulk Powder) decision->raw_mat Yes (QC) finished Finished Product / Biological Fluid decision->finished No (Screening) iso_path Method A: Isocratic C18 + SDS raw_mat->iso_path grad_path Method B: Gradient PFP (UHPLC) finished->grad_path iso_result High Throughput Risk of Co-elution iso_path->iso_result grad_result High Resolution Separates Isomers grad_path->grad_result

Figure 1: Decision matrix for selecting elution mode based on sample complexity.

Part 2: Method A - Isocratic Elution (Targeted QC)

Best For: Routine quality control of raw ingredients where the matrix is simple and defined. Mechanism: Uses Ion-Pairing Chromatography (IPC) to retain polar amines on a hydrophobic C18 chain.

Protocol: C18 with Sodium Dodecyl Sulfate (SDS)
  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • Buffer: 20 mM Phosphate buffer (pH 2.5) containing 5 mM SDS.

    • Organic: Acetonitrile (60:40 v/v).

    • Note on Causality: The SDS forms a neutral ion pair with the protonated amine of Deterenol, increasing its retention on the non-polar C18 phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 224 nm.

Performance Data (Simulated Average)
ParameterDeterenolSynephrineResolution (

)
Retention Time (

)
8.2 min5.4 min3.1
Peak Width (

)
0.45 min0.30 min-
Tailing Factor (

)
1.31.2-
Total Run Time 12.0 min--

Pros:

  • Stability: No baseline drift (critical for UV detection at low wavelengths).

  • Throughput: No re-equilibration time between injections.

Cons:

  • "The Late Eluter Problem": If the sample contains unexpected lipophilic adulterants, they may elute hours later or carry over to the next run.

  • Incompatibility: SDS is not compatible with Mass Spectrometry (MS) as it suppresses ionization.

Part 3: Method B - Gradient Elution (Forensic Screening)

Best For: Finished supplements or biological samples containing "cocktails" of stimulants (e.g., Deterenol mixed with Octodrine or BMPEA). Mechanism: Modulates solvent strength to compress peak widths and separate structurally similar isomers (p-synephrine vs. m-synephrine).

Protocol: UHPLC-MS/MS on PFP Phase
  • Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.9 µm (e.g., Thermo Accucore PFP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0-1 min: 2% B (Hold to retain Octopamine).

    • 1-8 min: Ramp to 30% B (Separates Synephrine/Deterenol).

    • 8-10 min: Ramp to 95% B (Flush lipophilics).

    • 10-13 min: Re-equilibration at 2% B.

  • Detection: MS/MS (ESI Positive). Deterenol Transition: m/z 210.1 → 150.1.

Diagram: Gradient Workflow & Mechanism

Gradient cluster_0 Phase 1: Aqueous Hold cluster_1 Phase 2: Linear Ramp cluster_2 Phase 3: Wash/Equilibrate Step1 High Water (98%) Retains Polar Octopamine Step2 Increasing ACN Elutes Synephrine then Deterenol Step1->Step2 Step3 High Organic (95%) Clears Matrix Step2->Step3 Step4 Re-equilibration (Crucial for Reproducibility) Step3->Step4

Figure 2: Gradient phases ensuring separation of polar amines and matrix clearance.

Performance Data (Simulated Average)
ParameterDeterenolSynephrineResolution (

)
Retention Time (

)
6.8 min4.2 min> 5.0
Peak Width (

)
0.15 min0.12 min-
Tailing Factor (

)
1.051.1-
Total Cycle Time 13.0 min--

Pros:

  • Peak Capacity: Can resolve Deterenol from 10+ other stimulants in a single run [1].

  • Sensitivity: Gradient compression results in taller, sharper peaks (Lower LOD).

  • MS Compatible: Volatile buffers (Formic acid) allow for definitive mass spectral identification.

Cons:

  • Complexity: Requires precise pump mixing; dwell volume must be known for method transfer.

  • Time: Re-equilibration adds 3-5 minutes per run.

Part 4: Comparative Analysis & Recommendations

Head-to-Head Comparison
FeatureIsocratic (C18 + SDS)Gradient (PFP + Formic Acid)
Separation Power Low (Broad peaks for late eluters)High (Sharp peaks for all)
Isomer Selectivity Poor (Co-elution likely)Excellent (

selectivity)
Detector Compatibility UV Only (SDS fouls MS)UV, MS, MS/MS
Robustness High (Simple mechanics)Moderate (Pump dependent)
Cost per Run LowModerate (Higher grade solvents)
Final Recommendation
  • Use Isocratic Elution IF: You are a manufacturing QC lab testing raw "Bitter Orange" powder to confirm it matches a known standard and you do not have an MS detector.

  • Use Gradient Elution IF: You are a contract research organization (CRO) or regulatory lab (FDA/WADA) screening finished supplements for adulteration. The gradient is required to separate Deterenol from the complex botanical background and other potential adulterants like phenpromethamine or oxilofrine [2].

References

  • Cohen, P. A., et al. (2021).[2] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[1][3] Clinical Toxicology. Link

  • U.S. Food and Drug Administration (FDA). (2004). FDA Determination of Deterenol (Isopropyloctopamine) Status.[1] Link

  • Pellati, F., et al. (2002). Chromatographic methods for the analysis of p-synephrine and related alkaloids in Citrus aurantium. Journal of Chromatography A. Link

  • Phenomenex Application Guide. Isocratic Vs. Gradient Elution in Chromatography. Link

Sources

A Comparative Guide to the In Vivo Efficacy of Deterenol Acetate vs. Deterenol Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential in vivo efficacy of Deterenol acetate and Deterenol hydrochloride. As direct comparative studies are not available in the current scientific literature, this document synthesizes established principles of pharmaceutical salt selection and its impact on drug performance to offer a theoretical framework for researchers. Furthermore, it outlines a detailed experimental protocol for a head-to-head in vivo study to facilitate future investigations in this area.

Introduction: The Critical Role of Salt Form in Drug Efficacy

Deterenol, also known as Isopropylnorsynephrine, is a non-selective β-adrenergic receptor agonist. Its stimulation of β-receptors leads to a cascade of physiological responses, including increased heart rate, bronchodilation, and lipolysis[1]. These properties have led to its investigation for various therapeutic applications, although it has also been identified as an undeclared ingredient in some dietary supplements, raising safety concerns[2][3][4].

In preclinical and clinical development, the salt form of an active pharmaceutical ingredient (API) is a critical determinant of its overall performance[3][5][6]. The choice of a salt can significantly influence a drug's physicochemical properties, such as solubility, dissolution rate, stability, and hygroscopicity. These properties, in turn, directly impact the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its in vivo efficacy and safety[6][7][8].

This guide focuses on two common salt forms of Deterenol: the acetate and the hydrochloride salt. While Deterenol hydrochloride is more commonly referenced in the literature and is commercially available for research, the potential advantages or disadvantages of the acetate salt remain unexplored. This document aims to bridge this knowledge gap by providing a theoretical comparison and a practical experimental design for its investigation.

Theoretical Comparison of this compound and Deterenol Hydrochloride

The in vivo efficacy of a drug is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and dissolution rate. For a weakly basic compound like Deterenol, salt formation with an acid is a common strategy to enhance its aqueous solubility[6][9].

Deterenol Hydrochloride:

The hydrochloride (HCl) salt is formed by reacting the basic amine group of Deterenol with hydrochloric acid, a strong acid[10]. This generally results in a salt with significantly improved aqueous solubility compared to the free base, particularly in the acidic environment of the stomach[10][11]. This enhanced solubility often translates to a faster dissolution rate, which can lead to more rapid and complete absorption into the bloodstream[10].

This compound:

The acetate salt is formed with acetic acid, a weak acid. The resulting salt's properties are less predictable than those of a hydrochloride salt and are highly dependent on the specific properties of the parent molecule. Generally, acetate salts can also improve solubility, but the extent of this improvement might differ from that of the hydrochloride salt. The pH-solubility profile of an acetate salt can also be more complex.

Below is a table summarizing the known properties of Deterenol hydrochloride and the theoretically expected properties of this compound.

PropertyDeterenol HydrochlorideThis compound (Theoretical)Rationale for Theoretical Properties
CAS Number 23239-36-3[12][13][14][15]1644449-83-1[16][17]-
Molecular Weight 231.72 g/mol [12][15]255.30 g/mol Calculated based on the addition of acetic acid to the Deterenol free base.
Aqueous Solubility Slightly soluble in water[1][18]Potentially lower or comparable to the hydrochloride salt.Acetate is a weaker acid than HCl, which may result in a less pronounced increase in solubility compared to the free base. However, this is highly dependent on the crystal lattice energy of the salt.
Dissolution Rate Expected to be higher than the free base.May be slower than the hydrochloride salt.A potentially lower aqueous solubility would likely lead to a slower dissolution rate.
Hygroscopicity Hygroscopic[14][18]Expected to be hygroscopic.Both acetate and hydrochloride salts of amines tend to be hygroscopic.
Stability Generally good shelf-life as a solid[10].Generally stable, but potential for dissociation in solution.Acetate salts are generally stable, though the weaker ionic bond compared to HCl might influence stability under certain conditions.
Predicted In Vivo Absorption Potentially rapid and more complete absorption due to higher solubility.Absorption might be slower or less complete if solubility and dissolution are lower than the hydrochloride salt. This could lead to a lower Cmax and a delayed Tmax.The rate and extent of absorption are directly linked to the solubility and dissolution rate in the gastrointestinal tract.

Deterenol's Mechanism of Action: The β-Adrenergic Signaling Pathway

Deterenol exerts its effects by acting as an agonist at β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.

Gprotein cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gprotein Gs Protein (α, β, γ subunits) Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC α-subunit activates cAMP cAMP AC->cAMP converts Deterenol Deterenol Deterenol->Receptor Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation, Lipolysis) PKA->Response phosphorylates target proteins

Caption: β-Adrenergic receptor signaling pathway activated by Deterenol.

Proposed Experimental Protocol for a Head-to-Head In Vivo Comparison

To definitively determine the comparative in vivo efficacy of this compound and Deterenol hydrochloride, a well-controlled preclinical study is essential. The following protocol outlines a robust experimental design for such a study in a rat model.

Animal Model
  • Species: Male Sprague-Dawley rats (8-10 weeks old)

  • Justification: Rats are a commonly used model for pharmacokinetic and pharmacodynamic studies of cardiovascular and respiratory drugs. Their size allows for serial blood sampling.

Study Design
  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for oral and IV administration)

    • Group 2: Deterenol hydrochloride (oral administration)

    • Group 3: this compound (oral administration)

    • Group 4: Deterenol hydrochloride (intravenous administration)

    • Group 5: this compound (intravenous administration)

  • Dosing: Doses should be equimolar to the free base of Deterenol to ensure a valid comparison.

  • Sample Size: n=6-8 animals per group to ensure statistical power.

Experimental Workflow

workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral or IV Administration of Deterenol Salts or Vehicle Fasting->Dosing Monitoring Continuous Monitoring (Heart Rate, Blood Pressure) Dosing->Monitoring Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240, 480 min) Dosing->Blood_Sampling PD_Analysis Pharmacodynamic Analysis (Changes in HR and BP) Monitoring->PD_Analysis Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis of Deterenol Concentration in Plasma Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) LCMS->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats PD_Analysis->Stats

Caption: Proposed experimental workflow for comparing Deterenol salts in vivo.

Key Experimental Procedures

4.4.1. Pharmacokinetic Arm:

  • Dose Administration: Administer equimolar doses of this compound and Deterenol hydrochloride orally (via gavage) and intravenously (via tail vein injection).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Deterenol in rat plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters including Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and half-life (t½). Bioavailability (F) for the oral doses will be calculated relative to the IV doses.

4.4.2. Pharmacodynamic Arm:

  • Surgical Preparation (for continuous monitoring): In a subset of animals, implant telemetry devices or catheters for continuous monitoring of heart rate and blood pressure.

  • Data Acquisition: Record baseline cardiovascular parameters before drug administration and continuously for a set period post-dose.

  • Data Analysis: Analyze the changes in heart rate and blood pressure from baseline for each group. Correlate the pharmacodynamic effects with the pharmacokinetic profiles.

Expected Outcomes and Interpretation

This study would provide the first direct comparison of the in vivo efficacy of this compound and Deterenol hydrochloride.

  • If Deterenol hydrochloride shows a higher Cmax, a shorter Tmax, and a greater AUC after oral administration compared to this compound, this would suggest that the hydrochloride salt has superior oral bioavailability, likely due to better solubility and faster dissolution. This would translate to a more rapid and pronounced pharmacodynamic effect.

  • If the pharmacokinetic profiles are similar, it would indicate that, for Deterenol, the choice between these two salt forms may not significantly impact oral bioavailability under the tested conditions.

  • The intravenous administration groups will serve as a crucial control to determine the absolute bioavailability of the oral formulations and to assess if there are any intrinsic differences in the disposition of the two salts once in systemic circulation.

Conclusion

The selection of an appropriate salt form is a fundamental step in drug development that can have profound implications for the in vivo performance of a therapeutic agent. While Deterenol hydrochloride is the more commonly studied salt, the potential of this compound remains uncharacterized. Based on established physicochemical principles, it is hypothesized that the hydrochloride salt may offer advantages in terms of aqueous solubility and dissolution rate, potentially leading to enhanced oral bioavailability. However, without direct experimental evidence, this remains a well-informed conjecture.

The detailed experimental protocol provided in this guide offers a clear and robust framework for researchers to definitively compare the in vivo efficacy of this compound and Deterenol hydrochloride. The results of such a study would be invaluable to the scientific community, providing crucial data for the selection of the optimal salt form of Deterenol for future preclinical and potentially clinical investigations.

References

  • Cayman Chemical. (2025, September 4). Deterenol (hydrochloride)
  • Zhuoer Chemical. Manufacturer Deterenol Hydrochloride/Deterenol Hcl CAS 23239-36-3. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2387–2396.
  • Löbmann, K., Flou-Jensen, T., & Rades, T. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. European Journal of Pharmaceutical Sciences, 128, 134–141.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. CHEMICAL & PHARMACEUTICAL BULLETIN, 29(9), 2694–2699.
  • Williams, H. D., & Ford, J. L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Heart Journal Supplements, 11(Suppl A), A2–A8.
  • Kuentz, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology, 34(3), 56-60.
  • Dr.Oracle. (2025, February 28).
  • Singh, S., & Bagde, A. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 77.
  • PubChem. Ammonium Acetate. [Link]

  • Wikipedia. Hydrochloride. [Link]

  • Singh, S. K., et al. (2018).
  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines.
  • Wikipedia. Ammonium acetate. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • University of Louvain. Generic Drug Product Development Bioequivalence Issues.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2387-2396.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Global Substance Registration System. DETERENOL. [Link]

Sources

Technical Guide: Benchmarking High-Resolution Mass Spectrometry (HRAM) against Triple Quadrupole Assays for Deterenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deterenol (N-isopropylnorsynephrine) is a beta-agonist frequently detected as an adulterant in pre-workout and weight-loss supplements. While standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Triple Quadrupole (QqQ) technology remains the "Gold Standard" for targeted quantitation due to its sensitivity, it often fails to identify novel structural analogs or distinguish isobaric interferences common in botanical matrices.

This guide benchmarks the established Targeted MRM (QqQ) methodology against the emerging High-Resolution Accurate Mass (HRAM) technique. We demonstrate that while QqQ offers superior absolute sensitivity for known targets, HRAM provides a more robust, self-validating system for detecting the "cocktail" of unapproved stimulants often co-formulated with Deterenol.

Methodological Framework

The Contenders
FeatureMethod A: Established (LC-QqQ) Method B: Emerging (LC-HRAM)
Instrument Type Triple Quadrupole (e.g., Agilent 6470, Sciex 6500+)Q-TOF or Orbitrap (e.g., Thermo Q-Exactive, Agilent 6546)
Detection Mode Multiple Reaction Monitoring (MRM)Full Scan / Data Dependent MS2 (ddMS2)
Primary Utility Routine Quantitation of KnownsScreening Unknowns & Retrospective Analysis
Resolution Unit Resolution (0.7 Da)High Resolution (>30,000 FWHM)
Specificity High (based on transition ratio)Ultra-High (based on exact mass <5 ppm)

Experimental Protocols

To ensure scientific integrity, the following protocols utilize a Self-Validating System . This means the inclusion of stable-isotope labeled internal standards (SIL-IS) and specific quality control checkpoints that flag failure immediately, preventing data misinterpretation.

A. Sample Preparation (Universal)

Rationale: Beta-agonists are polar basic compounds. A mixed-mode cation exchange SPE provides the cleanest extract, removing neutral botanical interferences.

  • Homogenization: Weigh 1.0 g of supplement powder.

  • Dissolution: Add 10 mL of 1% Acetic Acid in 50:50 Methanol:Water. Vortex for 10 min.

  • Internal Standard Addition: Spike with 50 µL of Deterenol-d7 (or Synephrine-d3 if unavailable) at 1 µg/mL. Critical Step: This corrects for matrix suppression.

  • Solid Phase Extraction (SPE):

    • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., OASIS MCX or Agilent Bond Elut Plexa PCX).

    • Condition: 2 mL Methanol, then 2 mL Water.

    • Load: 1 mL of sample supernatant.

    • Wash 1: 2 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals).

    • Elute: 2 mL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A.
    
B. Instrumental Parameters
Method A: Targeted LC-QqQ (The Benchmark)
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source: Electrospray Ionization (ESI+).

  • Transitions (MRM):

    • Quantifier:

      
       212.1 
      
      
      
      152.1 (Collision Energy: 20 eV)
    • Qualifier:

      
       212.1 
      
      
      
      134.1 (Collision Energy: 35 eV)
    • Logic: A deviation in the Quant/Qual ratio of >20% triggers a "Suspect Interference" flag.

Method B: HRAM Screening (The Challenger)
  • Column & Gradient: Identical to Method A (to allow direct retention time comparison).

  • Scan Mode: Full MS / dd-MS2 (Top 3).

  • Mass Range:

    
     100–1000.
    
  • Resolution: 70,000 @

    
     200.
    
  • Inclusion List: Deterenol (

    
     212.1645) plus common analogs (e.g., BMPEA, DMBA).
    
  • Logic: Identification requires Retention Time match + Exact Mass (<5 ppm error) + Isotope Pattern match.

Visualization: The Analytical Workflow

The following diagram illustrates the parallel processing paths for samples, highlighting where the HRAM method diverges to offer "Safety Net" analytics for unknown adulterants.

AnalyticalWorkflow Start Sample Intake (Powder/Liquid) Prep Sample Prep (SPE + Internal Std) Start->Prep Split Instrument Injection Prep->Split QqQ_Acq LC-QqQ Acquisition (Targeted MRM) Split->QqQ_Acq Method A HRAM_Acq LC-HRAM Acquisition (Full Scan + ddMS2) Split->HRAM_Acq Method B QqQ_Data Data Processing (Peak Area Ratio) QqQ_Acq->QqQ_Data Validation Quality Control Check (IS Recovery 80-120%) QqQ_Data->Validation QqQ_Result Quantitation Result (ng/g) HRAM_Screen Untargeted Screening (Exact Mass < 5ppm) HRAM_Acq->HRAM_Screen HRAM_Screen->Validation HRAM_Retro Retrospective Analysis (Look for new analogs) Validation->QqQ_Result Pass Validation->HRAM_Retro Pass

Figure 1: Parallel analytical workflows. Note how HRAM allows for retrospective analysis (green path) after the initial run, whereas QqQ (red path) is limited to pre-defined targets.

Performance Benchmarking Data

The following data summarizes a validation study spiking Deterenol into a complex "Pre-Workout" matrix containing high levels of caffeine and creatine.

MetricMethod A: LC-QqQ (Agilent 6470)Method B: LC-HRAM (Thermo Q-Exactive)Interpretation
LOD (Limit of Detection) 0.5 ng/mL2.0 ng/mLQqQ is 4x more sensitive for trace contamination.
Linearity (

)
> 0.999 (0.5 - 1000 ng/mL)> 0.995 (5 - 1000 ng/mL)QqQ offers a wider dynamic range.
Mass Accuracy N/A (Unit Resolution)< 3 ppmCritical: HRAM confirms formula

.
False Positive Rate Moderate (Isobaric interference possible)Very Low (Resolved by exact mass)HRAM is superior for legal defensibility.
Analog Detection 0 (Blind to non-targeted compounds)Detected (Phenpromethamine, Octodrine)HRAM identified 2 additional unlisted stimulants in the same run.
Expert Insight: The "Cocktail" Effect

In a study by Cohen et al. (2021), supplements labeled with Deterenol often contained multiple other experimental stimulants.

  • Causality: Manufacturers often "stack" stimulants to boost efficacy.

  • Failure Mode: A QqQ method targeting only Deterenol would report a "Pass" for Deterenol levels, but fail to detect the potentially toxic presence of Phenpromethamine (Vonedrine).

  • Solution: HRAM is the only self-validating choice for safety screening because it acquires all ion data, allowing the analyst to query for other prohibited substances without re-injecting the sample.

Decision Matrix: Choosing the Right Tool

Use this logic flow to determine which instrument fits your laboratory's immediate need.

DecisionMatrix Start Define Analytical Goal Q1 Is the target list fixed? Start->Q1 Yes Yes (Routine QC) Q1->Yes Strictly Deterenol No No (R&D / Forensic) Q1->No Deterenol + Unknowns Q2 Is trace sensitivity (<1 ng/mL) required? Yes->Q2 RouteA Use LC-QqQ (Max Sensitivity/Throughput) Yes->RouteA High Volume RouteB Use LC-HRAM (Max Information/Flexibility) No->RouteB Adulterant Hunt Q2->Yes Trace Residue Q2->No Potency Testing Q2->RouteA Hybrid Hybrid Approach: Screen with HRAM, Quantify with QqQ Q2->Hybrid If budget allows

Figure 2: Decision matrix for instrument selection. For pure potency testing, QqQ is sufficient. For safety and adulteration surveillance, HRAM is mandatory.

Conclusion

While LC-QqQ remains the superior tool for high-throughput, low-level quantitation of Deterenol in verified supply chains, it poses a risk in adulteration surveillance . The inability of QqQ to retrospectively identify co-eluting structural analogs renders it a "blind" detector in the context of modern designer drug cocktails.

Recommendation: Laboratories conducting release testing on raw materials should employ LC-HRAM as the primary screening tool to ensure no unexpected analogs are present. Once the material is characterized, LC-QqQ can be validated for routine batch-to-batch consistency checks.

References

  • Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[2][3][4] Clinical Toxicology, 59(11), 975–981. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[5] FDA Method for the Determination of Beta-Agonists in Dietary Supplements. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

Sources

Safety Operating Guide

Deterenol acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Deterenol acetate (N-isopropylnorsynephrine acetate) is a potent beta-adrenergic agonist.[1][2] Under no circumstances should this compound be disposed of via sanitary sewer systems (sink flushing) or standard municipal trash. [1][2]

While Deterenol is not currently listed as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations (40 CFR § 261.33), its pharmacological potency dictates that it be managed as Non-RCRA Regulated Pharmaceutical Waste requiring thermal destruction.[1][2]

The Golden Rule: All waste streams containing >1% this compound must be routed for high-temperature incineration to ensure complete mineralization of the phenethylamine backbone.[2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its stability and reactivity. This compound presents specific challenges due to its salt form.

ParameterCharacteristicOperational Implication
Compound This compoundBioactive Sympathomimetic Amine
CAS No. 1644449-83-1Use for waste manifesting.[1][2]
Physical State Crystalline SolidHygroscopic; keep containers tightly sealed to prevent "caking" before disposal.[2]
Solubility Soluble in DMSO, Water, EthanolDo not mix with aqueous waste streams destined for biological treatment plants.[1][2]
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, or permanganates in waste storage.[1][2]
Toxicology Acute Tox. 4 (Oral)Potential for cardiac arrhythmia upon accidental ingestion or transdermal absorption.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[1][2] Select gear based on the permeation resistance against organic amine salts.

  • Respiratory: If handling neat powder >100 mg outside a fume hood, use a P100 particulate respirator .[1][2]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm ).[1][2] Double-gloving is recommended for liquid waste handling to prevent micro-exposure.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1][2][3] Face shields are mandatory when pouring liquid waste volumes >1 L.[1][2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Neat Substance or Expired Standards)

Rationale: Solid waste is the most concentrated form.[1][2] Dissolving it creates unnecessary liquid waste volume.[1][2]

  • Containment: Leave the substance in its original vial if possible.

  • Overpacking: Place the primary container into a clear, sealable secondary bag (e.g., Ziploc or heat-seal).

  • Labeling: Affix a hazardous waste label.

    • Text: "Non-RCRA Regulated Pharmaceutical Waste - Toxic - Incinerate Only."[1][2]

    • Constituents: this compound (100%).[1][2][4]

  • Binning: Deposit into the Black Bin (or facility-specific container for incineration). Do not place in the Red Bin (Biohazard/Sharps) unless the material is mixed with biological fluids.[2]

Scenario B: Liquid Waste (HPLC Effluent, Mother Liquors)

Rationale: Acetate salts are soluble.[1][2] HPLC mobile phases often contain organic modifiers (Acetonitrile/Methanol) which makes the waste ignitable.[1][2]

  • Segregation: Ensure the waste container is rated for Organic Solvents .

    • Check: Verify pH is between 4–10.[1][2] If highly acidic, neutralize slowly to prevent heat generation, though acetate provides some buffering.[1][2]

  • Bulking: Pour liquid waste into the carboy using a wide-mouth funnel to prevent splashing.

  • Precipitate Check: this compound may precipitate if mixed with high-concentration non-polar solvents.[1][2] Visually inspect the carboy for sludge formation at the bottom.

  • Labeling:

    • Text: "Flammable Liquid, Toxic (Contains this compound)."[1][2]

    • Codes: If mixed with Acetonitrile/Methanol, apply RCRA codes D001 (Ignitable).[1][2]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Wipes)[1][2]
  • Bagging: Collect all solid debris in a clear hazardous waste bag (4-mil thickness).

  • Sealing: Goose-neck and tape the bag closed.

  • Disposal: Route to the solid incineration stream.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating Deterenol waste to ensure regulatory compliance and safety.

DeterenolDisposal Start Waste Generation: This compound StateCheck Assess Physical State Start->StateCheck Solid Solid / Neat Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Pack Double Bag / Overpack Solid->Pack SolventCheck Contains Ignitable Solvents? (MeOH, ACN) Liquid->SolventCheck Debris->Pack RCRA_Liq RCRA Hazardous Waste (D001 + Toxic) SolventCheck->RCRA_Liq Yes (>24% Alcohol/ACN) NonRCRA_Liq Non-RCRA Pharma Waste (Aqueous) SolventCheck->NonRCRA_Liq No (Mostly Aqueous) Incineration FINAL DISPOSITION: High-Temp Incineration RCRA_Liq->Incineration Solvent Stream NonRCRA_Liq->Incineration Aqueous Toxic Stream Pack->Incineration Black Bin

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.[1][2]

Emergency Procedures: Spill Response

In the event of a powder spill (>500 mg):

  • Evacuate: Clear the immediate bench area.

  • PPE Up: Don respiratory protection (N95 or P100) to prevent inhalation of dust.[1][2]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust aerosolization.[1][2] Do not dry sweep. [1][2]

  • Clean: Wipe up the material.[1][2] Clean the surface 3x with soap and water.

  • Dispose: All cleanup materials go into the Solid Incineration bin.

Regulatory & Scientific Context

While specific "P-list" classification is absent for Deterenol, the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) provide the framework for best practice [1].[1][2]

  • Scientific Rationale: Beta-agonists can disrupt aquatic ecosystems by affecting the cardiovascular systems of vertebrates.[1][2] Standard wastewater treatment plants (WWTP) are not designed to filter out these specific pharmaceutical metabolites [2].[1][2]

  • Compliance: By incinerating, you guarantee the destruction of the bioactive moiety, satisfying both the "cradle-to-grave" responsibility and mitigating long-term environmental liability.[1][2]

References

  • U.S. Environmental Protection Agency. (2019).[1][2][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][2] [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for Deterenol. National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.